molecular formula C13H16FN3OS B5576846 N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B5576846
M. Wt: 281.35 g/mol
InChI Key: XMKYMLCBFQZVKX-OQLLNIDSSA-N
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Description

N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Scientific Research Applications

N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-thiomorpholin-4-ylacetamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-fluorophenyl)methylideneamino]-2-methoxyacetamide
  • N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Uniqueness

N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the presence of the 3-fluorophenyl group, which can influence its chemical reactivity and biological activity. The thiomorpholine moiety also contributes to its distinct properties compared to other Schiff bases .

Properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3OS/c14-12-3-1-2-11(8-12)9-15-16-13(18)10-17-4-6-19-7-5-17/h1-3,8-9H,4-7,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKYMLCBFQZVKX-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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